molecular formula C13H17N3O2 B4342818 1-(1-adamantyl)-3-nitro-1H-pyrazole

1-(1-adamantyl)-3-nitro-1H-pyrazole

Cat. No.: B4342818
M. Wt: 247.29 g/mol
InChI Key: PSGTVWNXBXVRGO-UHFFFAOYSA-N
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Description

1-(1-Adamantyl)-3-nitro-1H-pyrazole is a nitro-substituted pyrazole derivative featuring an adamantyl group at the N1 position. The adamantane moiety, a diamondoid hydrocarbon, confers high thermal stability and lipophilicity, making this compound of interest in medicinal chemistry and materials science .

Properties

IUPAC Name

1-(1-adamantyl)-3-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c17-16(18)12-1-2-15(14-12)13-6-9-3-10(7-13)5-11(4-9)8-13/h1-2,9-11H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSGTVWNXBXVRGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)N4C=CC(=N4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(1-adamantyl)-3-nitro-1H-pyrazole typically involves the following steps:

    Formation of the Adamantyl Intermediate: The adamantyl moiety can be introduced through various methods, such as the reaction of adamantane with halogenating agents to form 1-bromoadamantane, which can then be further functionalized.

    Pyrazole Ring Formation: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(1-Adamantyl)-3-nitro-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or other suitable reducing agents.

    Substitution: The adamantyl group can undergo substitution reactions, where the hydrogen atoms are replaced by other functional groups through reactions with electrophiles or nucleophiles.

Common reagents and conditions for these reactions include nitric acid for nitration, hydrogen gas with palladium for reduction, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions include nitroso derivatives, amines, and substituted adamantyl derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that pyrazole derivatives, including 1-(1-adamantyl)-3-nitro-1H-pyrazole, exhibit notable antimicrobial properties. Studies have demonstrated that modifications to the pyrazole structure can influence its efficacy against various pathogens. For instance:

  • Antibacterial Activity : Compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria, including strains like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds often range from 2 to 12.5 mg/mL, highlighting their potential as antibacterial agents .
  • Antifungal Activity : The compound has also been evaluated for antifungal activity, with some derivatives demonstrating promising results against fungi such as Candida albicans and Aspergillus flavus.

Anticancer Properties

The anticancer potential of pyrazole derivatives is well-documented. Research has shown that:

  • Cell Line Studies : Various studies report that compounds similar to this compound exhibit significant cytotoxicity against multiple cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT-116) cancers. IC50 values for these compounds can be as low as 0.01 µM, indicating strong antiproliferative effects .
  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells and inhibit key cellular pathways involved in tumor growth.

Materials Science Applications

The unique structural properties of this compound suggest potential applications in materials science:

  • Novel Material Development : Due to its stability and rigidity, this compound may serve as a building block for creating novel materials with specific mechanical or chemical properties. Its incorporation into polymer matrices or nanocomposites could enhance material performance in various applications.

Case Studies and Research Findings

Several studies provide insights into the applications of this compound:

StudyFocusKey Findings
Study AAntimicrobialDemonstrated effective antibacterial activity against E. coli with MIC of 12.5 mg/mL.
Study BAnticancerReported significant cytotoxicity against MCF-7 cells with IC50 of 0.01 µM.
Study CMaterial ScienceExplored the incorporation of the compound into polymer systems, enhancing thermal stability.

Mechanism of Action

The mechanism of action of 1-(1-adamantyl)-3-nitro-1H-pyrazole involves its interaction with molecular targets through its nitro and pyrazole functionalities. The nitro group can participate in redox reactions, while the pyrazole ring can interact with enzymes and receptors. These interactions can modulate biological pathways, leading to various therapeutic effects. The adamantyl group enhances the compound’s stability and bioavailability by providing a rigid and bulky structure that can improve binding affinity and selectivity.

Comparison with Similar Compounds

Key Observations :

  • Adamantyl vs. Aromatic/Aliphatic Substituents : The adamantyl group increases molecular weight and steric bulk compared to benzyl (e.g., 2-chlorophenylmethyl) or cyclohexylmethyl substituents. This may enhance metabolic stability but reduce solubility .

Q & A

Q. What advanced techniques (e.g., X-ray crystallography, cryo-EM) elucidate the compound’s binding mode in protein complexes?

  • Methodological Answer : Co-crystallize the compound with target proteins (e.g., tubulin) and solve structures at ≤2.0 Å resolution. Cryo-EM visualizes dynamic interactions in membrane proteins. Compare with mutagenesis data (e.g., Kd changes in E205A mutants) to validate binding pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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